molecular formula C12H14N2O B041549 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 277299-70-4

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Numéro de catalogue: B041549
Numéro CAS: 277299-70-4
Poids moléculaire: 202.25 g/mol
Clé InChI: HBWBJCSXUJIDGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a 3,4-dimethylphenyl group and a methyl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions may vary, but common conditions include refluxing the reactants in ethanol or another suitable solvent with an acid or base catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Thrombopoietin Receptor Agonist

One of the primary applications of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is its role as an impurity and intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet counts) in patients with chronic liver disease and those undergoing chemotherapy. Eltrombopag stimulates the production of platelets by mimicking the action of thrombopoietin, a natural hormone that regulates platelet production .

2. Synthesis of Other Pyrazole Derivatives

The compound serves as a versatile building block in organic synthesis, particularly for creating other pyrazole derivatives. These derivatives have been investigated for various biological activities, including anti-inflammatory, analgesic, and antitumor properties. The structural modifications involving the pyrazole ring can lead to compounds with enhanced pharmacological profiles .

Case Study 1: Eltrombopag Synthesis

In a documented synthesis process, this compound was utilized as an intermediate. The synthesis involved multiple steps where this compound was reacted under controlled conditions with various reagents to yield Eltrombopag. The efficiency of this synthetic route highlighted the importance of this pyrazolone derivative in pharmaceutical manufacturing .

A series of pyrazole derivatives synthesized from this compound were screened for their biological activities. One study reported that certain modifications to the pyrazole ring resulted in compounds with significant anti-inflammatory effects in vitro. These findings suggest potential therapeutic applications beyond thrombocytopenia treatment .

Summary Table of Applications

Application AreaDescription
Thrombopoietin AgonistIntermediate for Eltrombopag used in treating thrombocytopenia
Organic SynthesisBuilding block for synthesizing various pyrazole derivatives with potential biological activities
Anti-inflammatory ResearchModifications leading to compounds with significant anti-inflammatory effects

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or pain relief.

Comparaison Avec Des Composés Similaires

    4-Methyl-2-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a 3,4-dimethylphenyl group.

    2-Phenyl-5-methyl-1H-pyrazol-3(2H)-one: Lacks the dimethyl substitution on the phenyl ring.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Different substitution pattern on the pyrazolone ring.

Uniqueness: 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both 3,4-dimethylphenyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to molecular targets and improve its pharmacological properties compared to similar compounds.

Activité Biologique

2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, also known as Eltrombopag Intermediate, is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 277299-70-4

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of its role as an impurity in Eltrombopag, a thrombopoietin receptor agonist used for treating thrombocytopenia.

Pharmacological Effects

  • Thrombopoietin Agonism : As an impurity of Eltrombopag, this compound exhibits agonistic activity on thrombopoietin receptors, promoting platelet production. This is crucial for patients with conditions like chronic liver disease and certain types of aplastic anemia.
  • Antiviral Activity : Research has indicated that pyrazole derivatives can possess antiviral properties. For instance, similar compounds have shown effectiveness against various viral strains such as herpes simplex virus and hepatitis C virus (HCV) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's activity. For example, the introduction of halogens or alkyl groups has been shown to enhance potency against specific targets .

Case Studies and Research Findings

  • Thrombocytopenia Treatment : Clinical studies involving Eltrombopag have demonstrated that compounds similar to this compound effectively increase platelet counts in patients undergoing chemotherapy or those with chronic liver disease .
  • Antiviral Compounds : In a study evaluating various pyrazole derivatives for antiviral efficacy, compounds structurally related to this compound showed promising results against HCV with IC50_{50} values in the low micromolar range . These findings suggest potential applications in developing antiviral therapies.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Thrombopoietin AgonismStimulates platelet production
Antiviral ActivityEffective against HCV and herpes simplex virus
Structure ModificationsEnhancements through specific substituents on the phenyl ring

Propriétés

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWBJCSXUJIDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471326
Record name 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277299-70-4
Record name 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0277299704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK83UFD4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dimethylphenylhydrazine (7.3 g; 0.053 mol.) and ethyl acetoacetate (6.9 g; 0.053 mol.) in glacial acetic acid (50.0 mL) was stirred and heated at 100° for 24h. The solvent was evaporated and the product purified by chromatography (silica gel, 50% ethyl acetate/hexanes) to afford the title compound (16.8 g; 64%). MS(ES) m/z 203 [M+H].
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of 3,4-dimethylphenylhydrazine hydrochloride (17.7 g; 0.1 mol.), ethyl acetoacetate (13.0 g; 0.1 mol.) and sodium acetate (8.2 g; 0.1 mol.) in glacial acetic acid; (250 mL) was stirred and heated under reflux for 24 h.
Name
3,4-dimethylphenylhydrazine hydrochloride
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.